3,4,5-trimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structureFor instance, the trimethoxy groups can be introduced via methylation reactions using methanol and a suitable catalyst . The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3,4,5-trimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide: Similar structure but with a pyridinyl group instead of the oxadiazole ring.
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide: Similar structure but with a methylphenyl group instead of the oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 3,4,5-trimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide makes it unique compared to its analogs. This ring can confer different electronic properties and reactivity, potentially leading to distinct biological activities .
Properties
Molecular Formula |
C23H27N3O5 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C23H27N3O5/c1-14(2)26(13-20-24-22(25-31-20)16-9-7-8-15(3)10-16)23(27)17-11-18(28-4)21(30-6)19(12-17)29-5/h7-12,14H,13H2,1-6H3 |
InChI Key |
TVEOPNILOUOYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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